molecular formula C18H16N2O4S B2618790 Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-30-1

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2618790
CAS No.: 888409-30-1
M. Wt: 356.4
InChI Key: COWUBIOOYHAYCR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzo[d]thiazole with 3-methoxybenzoyl chloride, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxybenzamido group enhances its potential as a therapeutic agent compared to other benzothiazole derivatives.

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-7-8-14-15(10-12)25-18(19-14)20-16(21)11-5-4-6-13(9-11)23-2/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWUBIOOYHAYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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